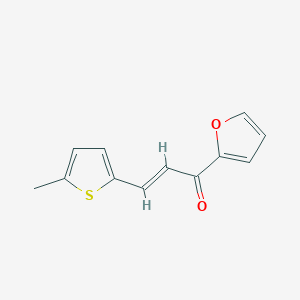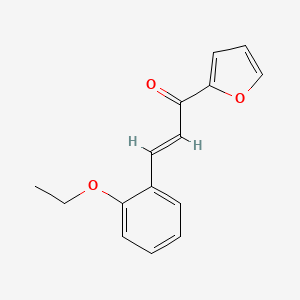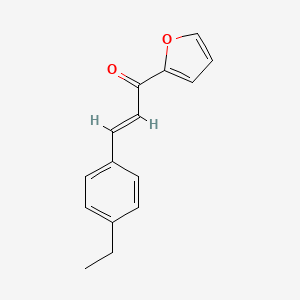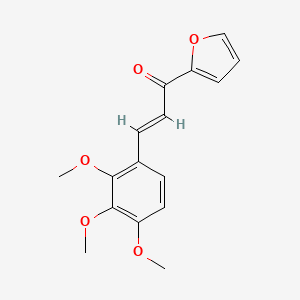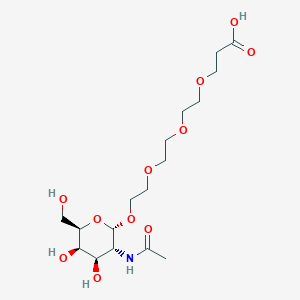
(((2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(((2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid is a complex carbohydrate derivative This compound is characterized by its unique structure, which includes an acetamido group, a deoxy sugar, and multiple ethoxy linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (((2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2-acetamido-2-deoxy-D-galactose.
Glycosylation: This step involves the glycosylation of 2-acetamido-2-deoxy-D-galactose with ethylene glycol derivatives to introduce the ethoxy groups.
Protection and Deprotection: Protecting groups are used to ensure selective reactions at specific hydroxyl groups. These groups are later removed to yield the final product.
Acylation: The final step involves the acylation of the intermediate compound to introduce the propionic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the acetamido group, converting it to an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, thiols, amines.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of new functional groups such as halides or thiols.
科学研究应用
Chemistry
In chemistry, (((2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its role in glycosylation processes. It can be used to investigate the effects of glycosylation on protein function and stability, as well as in the development of glycan-based therapeutics.
Medicine
In medicine, this compound is explored for its potential as a drug delivery agent. Its ability to form stable conjugates with various drugs makes it a promising candidate for targeted drug delivery systems.
Industry
Industrially, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (((2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, influencing their structure and function. The ethoxy groups provide flexibility and solubility, enhancing the compound’s ability to interact with various biological molecules.
相似化合物的比较
Similar Compounds
2-Acetamido-2-deoxy-D-galactose: A simpler analog without the ethoxy and propionic acid groups.
N-Acetyl-D-galactosamine: Another related compound with similar glycosylation properties.
2-Acetamido-2-deoxy-3-O-(alpha-D-galactopyranosyl)-D-galactose: A compound with a different glycosylation pattern.
Uniqueness
What sets (((2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid apart is its multiple ethoxy linkages and the presence of a propionic acid moiety. These features confer unique solubility and reactivity properties, making it a versatile compound for various applications.
属性
IUPAC Name |
3-[2-[2-[2-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO11/c1-11(20)18-14-16(24)15(23)12(10-19)29-17(14)28-9-8-27-7-6-26-5-4-25-3-2-13(21)22/h12,14-17,19,23-24H,2-10H2,1H3,(H,18,20)(H,21,22)/t12-,14-,15+,16-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTIOJRWZLATDQ-CMZRPVNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCOCCOCCOCCC(=O)O)CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCCOCCOCCOCCC(=O)O)CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
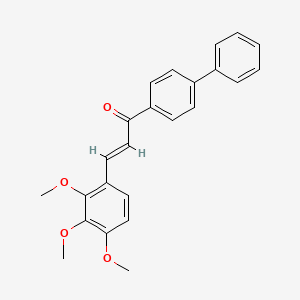
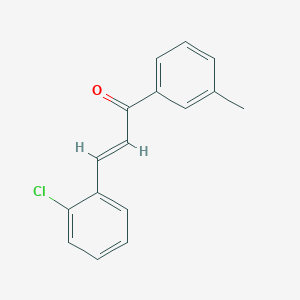
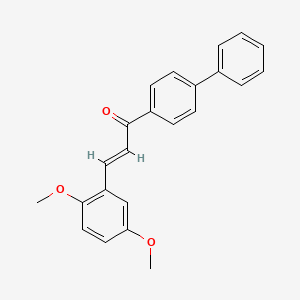
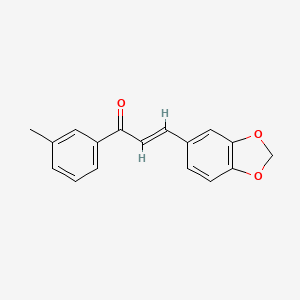


![(2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346749.png)
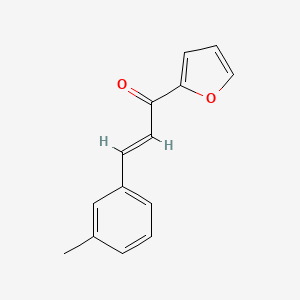
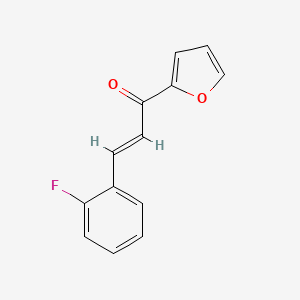
![(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346767.png)
